5-Bromo-3-(trifluoromethylthio)indole
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Overview
Description
5-Bromo-3-(trifluoromethylthio)indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylthio group at the 3-position of the indole ring. These substitutions confer unique chemical properties and potential biological activities to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination at the 5-position . The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of polar aprotic solvents and controlled temperatures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethylthio)indole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom at the 5-position can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Brominating Agents: N-bromosuccinimide (NBS) for bromination.
Trifluoromethylthiolating Agents: For introducing the trifluoromethylthio group.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of various substituted indoles .
Scientific Research Applications
5-Bromo-3-(trifluoromethylthio)indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethylthio)indole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethylthio groups can influence its binding affinity and activity towards various biological targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the trifluoromethylthio group but shares the bromine substitution at the 5-position.
3-Trifluoromethylthioindole: Lacks the bromine substitution but has the trifluoromethylthio group at the 3-position.
Uniqueness
5-Bromo-3-(trifluoromethylthio)indole is unique due to the combination of both bromine and trifluoromethylthio groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H5BrF3NS |
---|---|
Molecular Weight |
296.11 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NS/c10-5-1-2-7-6(3-5)8(4-14-7)15-9(11,12)13/h1-4,14H |
InChI Key |
HYMBLBXFKLFOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)SC(F)(F)F |
Origin of Product |
United States |
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